molecular formula C14H15FN2O2 B7528811 Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate

Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate

Cat. No. B7528811
M. Wt: 262.28 g/mol
InChI Key: QCKDPRDCFZFMAY-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate, also known as Methyl 3,4-difluoro-α-cyanobenzenebutanoate, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a piperidine derivative that has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In

Mechanism of Action

The mechanism of action of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as histone deacetylases and acetylcholinesterase. Additionally, the compound may modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to improve cognitive function and reduce amyloid beta levels in an Alzheimer's disease mouse model. Additionally, the compound has been shown to modulate various signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-cancer and anti-Alzheimer's disease effects, making it a promising candidate for further research. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate. One direction is to further investigate the compound's potential use in the treatment of cancer and Alzheimer's disease. Additionally, studies could explore the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective treatments. Finally, studies could investigate the potential toxicity of the compound at various concentrations, which could help determine its safety for use in humans.
In conclusion, Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. While the compound has several advantages for use in lab experiments, its potential toxicity at high concentrations may limit its use in certain experiments. Nevertheless, there are several future directions for the study of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate, which could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate involves the reaction of 3,4-difluorobenzaldehyde with malononitrile followed by the addition of methylamine. The resulting product is then esterified with ethyl chloroformate to form the final compound. This synthesis method has been reported in various scientific journals, and it has been shown to produce high yields of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate.

Scientific Research Applications

Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate has been studied for its potential use in the treatment of various diseases. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro and in vivo. The results showed that Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate inhibited the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study investigated the compound's potential use in the treatment of Alzheimer's disease. The results showed that Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate improved cognitive function and reduced amyloid beta levels in an Alzheimer's disease mouse model.

properties

IUPAC Name

methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-19-14(18)10-5-7-17(8-6-10)13-4-2-3-12(15)11(13)9-16/h2-4,10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKDPRDCFZFMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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